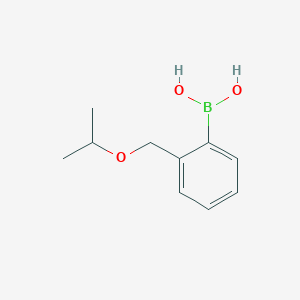

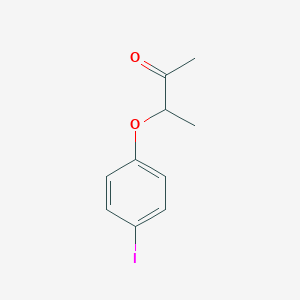

2-(イソプロポキシメチル)フェニルボロン酸

説明

“2-(Isopropoxymethyl)phenylboronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .

Chemical Reactions Analysis

Boronic acids, including “2-(Isopropoxymethyl)phenylboronic acid”, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .科学的研究の応用

グルコース感受性ハイドロゲル

2-(イソプロポキシメチル)フェニルボロン酸: は、グルコース感受性ハイドロゲルの作成に役立ちます。これらのハイドロゲルは、グルコースレベルの変化に応答するように設計されており、糖尿病の治療に最適です。 これらは、グルコースレベルの上昇に応答してインスリンなどの血糖降下薬を放出することができ、糖尿病の管理に不可欠です .

自己修復材料

フェニルボロン酸誘導体の動的共有結合化学により、自己修復材料の開発が可能になります。 これらの材料は、損傷後に自己修復することができ、さまざまな製品の寿命を延ばし、廃棄物を削減することに大きな影響を与えます .

生体医用インターフェースアプリケーション

生体適合性、生分解性、無毒性のため、フェニルボロン酸系ポリマーは、さまざまな生体医用インターフェースアプリケーションに使用できます。 たとえば、最適な治癒環境を維持するために、創傷被覆材に組み込むことができます .

診断アプリケーション

フェニルボロン酸誘導体は、糖を含むポリオールと可逆的な複合体を形成します。 この特性は、特定の糖の検出が特定の病気や状態の存在を示すことができる診断アプリケーションで利用されています .

治療アプリケーション

フェニルボロン酸のユニークな化学は、治療アプリケーションにも適しています。 生理学的刺激に応答する薬物送達システムを作成するために使用でき、薬剤が適切な時間と場所に放出されるようにします .

シアル酸との相互作用

最近の研究では、フェニルボロン酸誘導体とシアル酸の相互作用に焦点を当てています。 この相互作用は、特定の種類の癌など、シアル酸が関与する疾患を標的にするための新しい可能性を開きます .

将来の方向性

Boronic acid-based compounds, including “2-(Isopropoxymethyl)phenylboronic acid”, have been increasingly utilized in diverse areas of research, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Their unique properties and interactions offer promising potential for future explorations.

作用機序

Target of Action

The primary target of 2-(Isopropoxymethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2-(Isopropoxymethyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-(Isopropoxymethyl)phenylboronic acid . This reaction is a key step in many synthetic procedures, leading to the formation of biologically active compounds . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

It is known that boronic acids and their esters, such as 2-(isopropoxymethyl)phenylboronic acid, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .

Result of Action

The molecular effect of 2-(Isopropoxymethyl)phenylboronic acid’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds .

Action Environment

The action of 2-(Isopropoxymethyl)phenylboronic acid is influenced by environmental factors such as the presence of water. As mentioned earlier, boronic acids and their esters are only marginally stable in water . Therefore, the compound’s action, efficacy, and stability may be affected by the aqueous environment in which it is used .

生化学分析

Biochemical Properties

2-(Isopropoxymethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound is known to form reversible covalent bonds with diols, which are commonly found in sugars and other biomolecules. This interaction is particularly important in the context of enzyme inhibition, where 2-(Isopropoxymethyl)phenylboronic acid can inhibit enzymes that have active sites containing diol groups. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of 2-(Isopropoxymethyl)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways by modulating the activity of enzymes involved in these pathways. For example, 2-(Isopropoxymethyl)phenylboronic acid can inhibit kinases that play a crucial role in cell signaling, thereby affecting gene expression and cellular metabolism. Additionally, this compound can impact cellular processes such as cell proliferation, apoptosis, and differentiation by altering the activity of key regulatory proteins .

Molecular Mechanism

At the molecular level, 2-(Isopropoxymethyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diol-containing biomolecules, such as sugars and nucleotides. This interaction can inhibit the activity of enzymes that rely on these biomolecules as substrates or cofactors. Additionally, 2-(Isopropoxymethyl)phenylboronic acid can bind to specific protein targets through hydrogen bonding and hydrophobic interactions, leading to changes in protein conformation and activity. These molecular interactions can result in the inhibition or activation of various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Isopropoxymethyl)phenylboronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, 2-(Isopropoxymethyl)phenylboronic acid may undergo hydrolysis or other degradation processes, which can affect its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-(Isopropoxymethyl)phenylboronic acid in animal models are dose-dependent and can vary widely based on the administered dosage. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of biochemical pathways. At higher doses, 2-(Isopropoxymethyl)phenylboronic acid can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to potentially harmful .

Metabolic Pathways

2-(Isopropoxymethyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes that recognize its boronic acid moiety, leading to the formation of various metabolites. Additionally, 2-(Isopropoxymethyl)phenylboronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. These interactions can result in changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2-(Isopropoxymethyl)phenylboronic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The distribution of 2-(Isopropoxymethyl)phenylboronic acid can be influenced by factors such as its chemical properties, the presence of specific transporters, and the overall cellular environment. These factors collectively determine the localization and accumulation of the compound within cells and tissues .

Subcellular Localization

The subcellular localization of 2-(Isopropoxymethyl)phenylboronic acid is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-(Isopropoxymethyl)phenylboronic acid may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on specific biochemical pathways. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall efficacy in biochemical assays .

特性

IUPAC Name |

[2-(propan-2-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)14-7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSILTNJCMPDLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

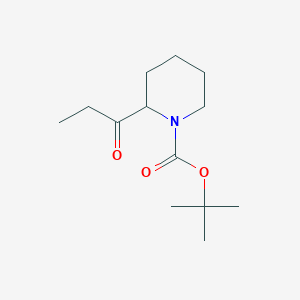

![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)

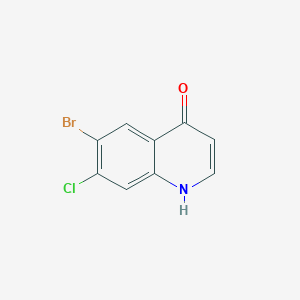

amine](/img/structure/B1443346.png)

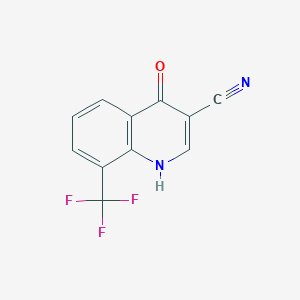

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)